![molecular formula C9H11N3S B2565972 5-Isopropylthieno[2,3-d]pyrimidin-4-amine CAS No. 2174001-78-4](/img/structure/B2565972.png)

5-Isopropylthieno[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

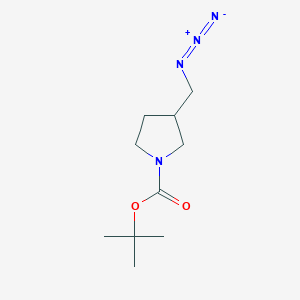

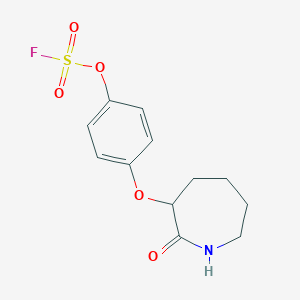

5-Isopropylthieno[2,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C9H11N3S and a molecular weight of 193.27 . It is also known by its IUPAC name, 5-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are structurally similar to 5-Isopropylthieno[2,3-d]pyrimidin-4-amine, has been reported in the literature . The process involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Molecular Structure Analysis

The molecular structure of 5-Isopropylthieno[2,3-d]pyrimidin-4-amine consists of a thieno[2,3-d]pyrimidin-4-amine core with an isopropyl group attached at the 5-position . The InChI code for this compound is 1S/C9H11N3S/c1-5(2)6-3-13-9-7(6)8(10)11-4-12-9/h3-5H,1-2H3,(H2,10,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving 5-Isopropylthieno[2,3-d]pyrimidin-4-amine have not been found, similar compounds such as pyrimido[4,5-d]pyrimidines have been studied . These studies involve reactions with various amines, leading to a range of derivatives .Physical And Chemical Properties Analysis

5-Isopropylthieno[2,3-d]pyrimidin-4-amine is a powder at room temperature . The compound’s safety information includes GHS07 pictograms and the signal word "Warning" .科学的研究の応用

Mycobacterium Tuberculosis bd Oxidase Inhibitor

“5-Isopropylthieno[2,3-d]pyrimidin-4-amine” has been identified as a potential inhibitor of Mycobacterium tuberculosis bd oxidase . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Anti-Inflammatory Activities

Although there is no direct evidence for “5-Isopropylthieno[2,3-d]pyrimidin-4-amine” having anti-inflammatory activities, pyrimidines, in general, have been reported to possess anti-inflammatory properties . Therefore, it’s possible that this compound could also exhibit similar effects.

Chemical Probe for Interrogating Mycobacterial Cyt-bd Function

This compound, particularly the derivative N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, has been identified as a good chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .

将来の方向性

The future directions for 5-Isopropylthieno[2,3-d]pyrimidin-4-amine and similar compounds could involve further exploration of their potential biological activities. For instance, 4-aminopyrrolo[2,3-d]pyrimidines have shown promising antitubercular activity , suggesting potential avenues for future research and development.

作用機序

Target of Action

The primary target of 5-Isopropylthieno[2,3-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

5-Isopropylthieno[2,3-d]pyrimidin-4-amine: interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The inhibition of Cyt-bd by 5-Isopropylthieno[2,3-d]pyrimidin-4-amine affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to ATP depletion in the bacteria, affecting its survival and reproduction .

Result of Action

The result of the action of 5-Isopropylthieno[2,3-d]pyrimidin-4-amine is the inhibition of the growth and reproduction of Mycobacterium tuberculosis . By inhibiting the function of Cyt-bd and disrupting the energy metabolism of the bacteria, the compound effectively depletes ATP in the bacteria, leading to its death .

特性

IUPAC Name |

5-propan-2-ylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-5(2)6-3-13-9-7(6)8(10)11-4-12-9/h3-5H,1-2H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJTZWRLBWJJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC2=NC=NC(=C12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565891.png)

![6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B2565892.png)

![ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate](/img/structure/B2565893.png)

![tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B2565902.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2565903.png)

![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2565909.png)

![Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide](/img/structure/B2565910.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2565912.png)